![molecular formula C16H17NO2 B14210869 Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- CAS No. 629628-32-6](/img/structure/B14210869.png)
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- is a complex organic compound with a unique structure that includes a methoxyphenyl group and a dimethylpyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetone in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the pyridinyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridinyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the pyridinyl group can engage in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Known for its use in the synthesis of pharmaceuticals and as a flavoring agent.
Ethanone, 1-(4-methylphenyl)-: Commonly used in the production of fragrances and as an intermediate in organic synthesis.
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: Utilized in the synthesis of polymers and as a chemical intermediate.
Uniqueness
Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]- stands out due to its unique combination of a methoxyphenyl group and a dimethylpyridinyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
629628-32-6 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
1-[4-(4-methoxyphenyl)-2,6-dimethylpyridin-3-yl]ethanone |
InChI |
InChI=1S/C16H17NO2/c1-10-9-15(16(12(3)18)11(2)17-10)13-5-7-14(19-4)8-6-13/h5-9H,1-4H3 |
InChI-Schlüssel |
NAPPYYRNYHIHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)C(=O)C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


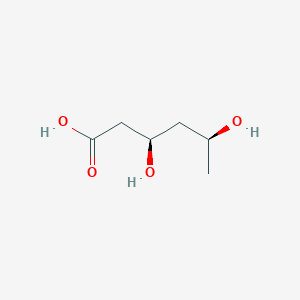
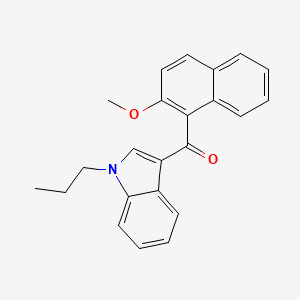
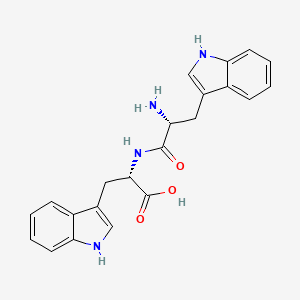
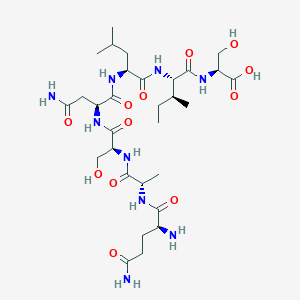
![6-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14210810.png)
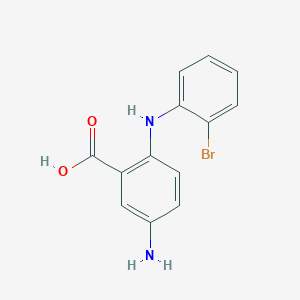
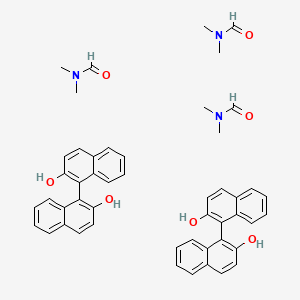
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)

![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)

![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
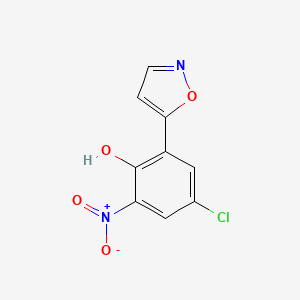
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)
